N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IN2O2S/c1-26-19-11-15-5-3-2-4-14(15)10-17(19)20(25)24-21-23-18(12-27-21)13-6-8-16(22)9-7-13/h2-12H,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFKOPBFPBKXLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole core One common approach is the cyclization of 4-iodoaniline with carbon disulfide and potassium hydroxide to form the thiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its iodophenyl group makes it a potential candidate for biological imaging and labeling.
Medicine: The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The iodophenyl group may facilitate binding to certain receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Crystal Structures : reports the crystal structure of a bromophenyl-thiazole analog, highlighting planar geometry and hydrogen-bonding networks. The target compound’s iodine substituent may disrupt crystallinity compared to bromine .
- Therapeutic Potential: While COX/LOX inhibition is well-documented for methoxy-substituted thiazoles (), the target compound’s naphthalene carboxamide moiety may redirect activity toward other targets (e.g., kinase inhibition or antimicrobial effects).
- Data Gaps: No direct studies on the target compound’s synthesis, stability, or bioactivity were identified. Further research is needed to explore its pharmacological profile and compare it with existing analogs.
Biological Activity
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound has the following molecular formula: C_{16}H_{13}IN_{2}S. Its structure includes a thiazole ring, an iodophenyl group, and a methoxynaphthalene moiety, which contribute to its biological interactions.
Research indicates that compounds similar to this compound often exhibit activity through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds with thiazole moieties are known to inhibit specific enzymes involved in cancer progression and inflammatory responses.
- Receptor Modulation : The presence of the iodophenyl group may enhance binding affinity to certain receptors, potentially leading to altered signaling pathways associated with cell growth and apoptosis.
Anticancer Properties
Several studies have highlighted the anticancer potential of thiazole-based compounds. For instance:
- Cell Line Studies : In vitro studies on cancer cell lines have shown that similar compounds can induce apoptosis and inhibit proliferation. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 (breast cancer) | 10 | Apoptosis via caspase activation |
| B | HeLa (cervical cancer) | 15 | Inhibition of cell cycle progression |
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties:
- Animal Models : In rodent models, administration of similar thiazole derivatives resulted in significant reductions in paw edema and inflammatory cytokine levels. The anti-inflammatory effects were comparable to standard treatments like indomethacin .
| Model | Dose (mg/kg) | Effect |
|---|---|---|
| Rat Paw Edema | 100 | Significant reduction in edema |
| Mouse Inflammatory Response | 300 | Comparable to diclofenac sodium |
Case Study 1: Antitumor Activity
A recent study investigated the effects of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 12 µM. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Action
In another study focusing on acute inflammation models, the compound demonstrated significant analgesic properties. Mice treated with the compound showed reduced pain response times in hot plate tests compared to control groups. This suggests its utility in managing pain associated with inflammatory conditions.
Q & A
Q. What are the optimal synthetic routes for N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Construct the thiazole ring via the Hantzsch thiazole synthesis, reacting 4-iodophenyl thiourea with α-bromoacetophenone derivatives under reflux in ethanol .
- Step 2: Couple the thiazole intermediate with 3-methoxynaphthalene-2-carboxylic acid using carbodiimide crosslinkers (e.g., EDC or DCC) in anhydrous dichloromethane .
- Yield Optimization: Use high-purity reagents, inert atmospheres (N₂/Ar), and microwave-assisted synthesis to reduce reaction times. Purification via column chromatography with ethyl acetate/hexane (3:7) improves purity (>95%) .
Q. How can researchers characterize the structural purity of this compound, and which analytical techniques are most reliable?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substituent positions (e.g., iodophenyl proton shifts at δ 7.4–8.1 ppm, methoxy singlet at δ 3.9 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ expected at m/z 515.02) .
- X-ray Crystallography: For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and bond angles .
Q. What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR or Aurora kinases) using fluorescence-based ADP-Glo™ kits at 10 μM concentrations .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations after 48-hour exposure .
- Solubility Profiling: Determine logP values via shake-flask method in octanol/water to guide formulation studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structural analogs?
Methodological Answer: Discrepancies often arise from:
- Substituent Effects: Compare iodophenyl vs. methoxyphenyl analogs (e.g., iodine’s electron-withdrawing properties may reduce cellular uptake vs. methoxy’s electron-donating effects) .
- Assay Conditions: Standardize protocols (e.g., serum-free media, consistent cell passage numbers) to minimize variability. Validate results across ≥3 independent labs .
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins and correlate with experimental IC₅₀ values .
Q. What strategies are effective for enhancing the compound’s metabolic stability in preclinical studies?
Methodological Answer:
- Structural Modifications: Introduce fluorine atoms at the naphthalene ring’s 5-position to block cytochrome P450 oxidation .
- Prodrug Design: Convert the carboxamide to a methyl ester prodrug, improving oral bioavailability. Hydrolyze in vivo via esterases .
- Microsomal Stability Assays: Incubate with rat liver microsomes (RLM) and monitor degradation via LC-MS/MS over 60 minutes .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation in DMSO/water (1:4). Refine using SHELXL-2018 to distinguish between thiazole tautomers (e.g., enol vs. keto forms) .
- Density Functional Theory (DFT): Compare calculated (B3LYP/6-31G*) and experimental bond lengths to identify dominant tautomers .
Q. What computational approaches predict off-target interactions and toxicity risks?
Methodological Answer:
- Pharmacophore Modeling: Use Schrödinger’s Phase to map essential interaction features and screen against Tox21 databases .
- Machine Learning: Train models on ChEMBL data to predict hERG channel inhibition (cardiotoxicity risk) .
- ADMET Prediction: Employ SwissADME or ADMETLab 2.0 to estimate permeability (Caco-2), plasma protein binding, and Ames test outcomes .
Q. How does the iodine substituent influence the compound’s photophysical properties for imaging applications?
Methodological Answer:
- UV-Vis Spectroscopy: Measure absorbance maxima (e.g., iodine’s heavy atom effect red-shifts λmax to ~350 nm) .
- Fluorescence Quenching: Compare quantum yields with non-iodinated analogs; iodine’s spin-orbit coupling reduces fluorescence intensity by 40–60% .
- Therapeutic Applications: Exploit iodine’s radiolabeling potential (e.g., ¹²⁵I for SPECT imaging) to track biodistribution in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
